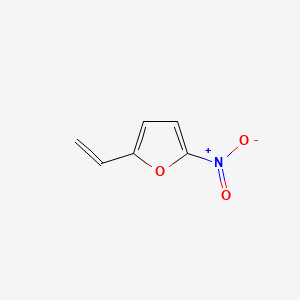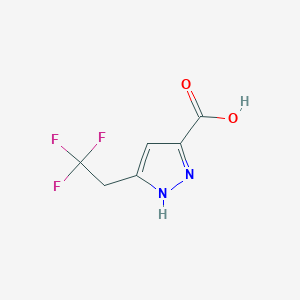
5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a fluorinated organic compound that belongs to the pyrazole family. The presence of the trifluoroethyl group imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the introduction of the trifluoroethyl group into the pyrazole ring. One common method is the direct trifluoroethylation of pyrazole derivatives using trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts such as palladium on carbon can facilitate the hydrogenation steps required in the synthesis of the trifluoroethyl group.
化学反応の分析
Types of Reactions
5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity due to the trifluoroethyl group makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoroethyl group can enhance the metabolic stability and bioavailability of the compound, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique chemical properties can improve the performance and stability of products.
作用機序
The mechanism of action of 5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and efficacy. The electron-withdrawing properties of the trifluoroethyl group can also influence the compound’s reactivity and stability, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl group but different functional group.
Trifluoroacetic acid: Another fluorinated compound with a trifluoromethyl group.
5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid: A closely related compound with a trifluoromethyl group instead of a trifluoroethyl group.
Uniqueness
5-(2,2,2-Trifluoroethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties compared to other similar compounds. The trifluoroethyl group can enhance the compound’s reactivity, stability, and biological activity, making it a valuable molecule in various fields of research and industry.
特性
分子式 |
C6H5F3N2O2 |
|---|---|
分子量 |
194.11 g/mol |
IUPAC名 |
5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)2-3-1-4(5(12)13)11-10-3/h1H,2H2,(H,10,11)(H,12,13) |
InChIキー |
NIMJUVYBPJPWBL-UHFFFAOYSA-N |
正規SMILES |
C1=C(NN=C1C(=O)O)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


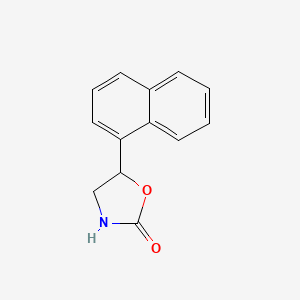


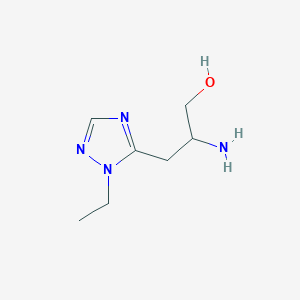
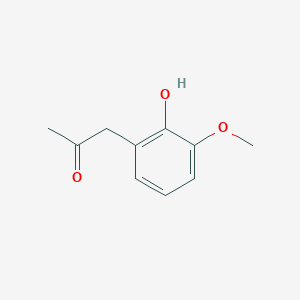





![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)


